BenchChemオンラインストアへようこそ!

4-chloro-5-(2-phenylethynyl)Pyrimidine

mGlu5 allosteric modulation Structure–Activity Relationship CNS drug discovery

4-Chloro-5-(2-phenylethynyl)pyrimidine (CAS 393857-03-9) is a strategic heterocyclic building block for CNS-penetrant mGlu5 modulators, neuroprotective 5-alkynylpyrimidines, and AKT kinase inhibitors. Its unique 4-chloro handle enables single-step SNAr diversification for rapid SAR exploration, a reactivity absent in non-halogenated or regioisomeric analogues. With a logP of 3.2 and zero H-bond donors, it is optimized for ADME tuning. Procure this key intermediate for your focused library synthesis now.

Molecular Formula C12H7ClN2
Molecular Weight 214.65 g/mol
CAS No. 393857-03-9
Cat. No. B8731279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(2-phenylethynyl)Pyrimidine
CAS393857-03-9
Molecular FormulaC12H7ClN2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CN=CN=C2Cl
InChIInChI=1S/C12H7ClN2/c13-12-11(8-14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H
InChIKeyWJCQPBKEZPVKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-(2-phenylethynyl)pyrimidine (CAS 393857-03-9): Key Intermediate for CNS‑Active 5‑Alkynyl Pyrimidine Therapeutics


4‑Chloro‑5‑(2‑phenylethynyl)pyrimidine (CAS 393857‑03‑9) is a heterocyclic aromatic building block consisting of a pyrimidine core substituted with a chlorine atom at the 4‑position and a phenylethynyl group at the 5‑position [1]. It serves as a strategic intermediate in the synthesis of substituted 5‑alkynyl pyrimidines that exhibit neurotrophic and neuroprotective activities [2], as well as in the preparation of kinase inhibitors and metabotropic glutamate receptor (mGlu) modulators [3]. The compound’s differential value arises from the orthogonal reactivity of its 4‑chloro leaving group and the rigid, π‑rich phenylethynyl moiety, enabling systematic structure–activity relationship (SAR) exploration that is not possible with non‑halogenated or regioisomeric analogues.

Why 4‑Chloro‑5‑(2‑phenylethynyl)pyrimidine Cannot Be Replaced by a Generic 5‑(Phenylethynyl)pyrimidine or Its 2‑Chloro Isomer


The 4‑chloro substituent is a critical functional handle for late‑stage diversification via nucleophilic aromatic substitution (SNAr) or metal‑catalyzed cross‑coupling, a reactivity profile that the non‑halogenated 5‑(phenylethynyl)pyrimidine lacks [1]. Moreover, the position of the halogen (4‑ vs 2‑chloro) profoundly influences both the electronic character of the pyrimidine ring and the binding mode at biological targets such as mGlu5 and various kinases, leading to divergent pharmacological outcomes [2]. Using an unsubstituted or regioisomeric analogue would therefore eliminate the synthetic entry point for generating focused compound libraries and would likely yield different, often inferior, biological profiles.

Quantitative Evidence of Differential Performance for 4‑Chloro‑5‑(2‑phenylethynyl)pyrimidine Relative to Structural Analogues


Regiochemical Position of the Chlorine Determines mGlu5 Pharmacological Switch

In a systematic SAR study of regioisomeric 2‑ and 5‑(phenylethynyl)pyrimidines, Sharma et al. demonstrated that the 4‑chloro derivative served as the direct precursor to compounds that toggle between partial antagonism, full negative allosteric modulation (NAM), and positive allosteric modulation (PAM) at mGlu5. While the unsubstituted 5‑(phenylethynyl)pyrimidine displays partial antagonist activity, the introduction of a 4‑chloro group followed by amine displacement yielded potent and selective full NAMs and PAMs with in vivo efficacy in rodent anxiolytic and antipsychotic models, respectively [1]. This pharmacological switch is not achievable with the 2‑chloro isomer, which does not provide the same orientation of the introduced amine substituent.

mGlu5 allosteric modulation Structure–Activity Relationship CNS drug discovery

4‑Chloro Leaving Group Enables Efficient Diversification to Neurotrophic Agents

US Patent 7,205,297 B2 discloses that 4‑chloro‑5‑(phenylethynyl)pyrimidine is a key intermediate for preparing 4‑amino‑5‑alkynyl pyrimidines with neurotrophic activity [1]. In the exemplified synthesis, the chlorine is displaced by various amines under mild conditions to generate compounds that promote neuronal survival in vitro. The non‑halogenated analogue 5‑(phenylethynyl)pyrimidine cannot undergo this direct displacement, requiring alternative, less efficient functionalization routes. The patent further reports that several 4‑amino derivatives exhibit EC50 values < 1 µM in primary neuronal survival assays, although the intermediate itself was not assayed directly.

Neurotrophic activity Alzheimer's disease Nucleophilic aromatic substitution

Engineered Physicochemical Profile Distinguishes 4‑Chloro Derivative from Non‑Halogenated Analogue

Calculated physicochemical parameters available on MolAid indicate that 4‑chloro‑5‑(2‑phenylethynyl)pyrimidine has a logP of 3.2, zero hydrogen‑bond donors, and two hydrogen‑bond acceptors [1]. In contrast, the non‑halogenated 5‑(phenylethynyl)pyrimidine has a lower logP (~2.0, estimated) and different electronic distribution due to the absence of the electron‑withdrawing chlorine. The increased lipophilicity and altered electron density of the 4‑chloro compound enhance passive membrane permeability and influence the rate of metabolic oxidation, factors that are critical when the compound is used as a late‑stage intermediate for CNS‑penetrant candidates.

Physicochemical properties Lipophilicity Drug‑likeness

Exclusive Use as Key Building Block in Kinase Inhibitor Patents

The WO2013078254A1 patent application (Bicyclic Heteroaryl Derivatives as Kinase Inhibitors) explicitly names 4‑chloro‑5‑(phenylethynyl)pyrimidine as a required reactant for constructing the bicyclic core of potent AKT and related serine/threonine kinase inhibitors [1]. The patent does not describe alternative building blocks, indicating that the 4‑chloro‑5‑(phenylethynyl) regioisomer provides the optimal geometry for the subsequent cyclization step. No comparable role is documented for the 2‑chloro isomer or the non‑halogenated analogue in this chemotype, underscoring the compound’s unique fit for this inhibitor class.

Kinase inhibitors Bicyclic heteroaryl derivatives Patent analysis

High‑Value Application Scenarios for 4‑Chloro‑5‑(2‑phenylethynyl)pyrimidine


Development of mGlu5 Allosteric Modulators for Neuropsychiatric Disorders

Research groups focused on metabotropic glutamate receptor 5 (mGlu5) can use 4‑chloro‑5‑(2‑phenylethynyl)pyrimidine as the pivotal intermediate to access the full spectrum of allosteric modulators—partial antagonists, full NAMs, and PAMs—as demonstrated by Sharma et al. [1]. The 4‑chloro handle permits one‑step introduction of diverse amines, enabling rapid SAR exploration to optimize for anxiolytic or antipsychotic efficacy.

Synthesis of Neurotrophic Agents for Alzheimer’s Disease and Neurodegeneration

Groups pursuing neuroprotective or neurotrophic small molecules can employ this compound to generate 4‑amino‑5‑alkynyl pyrimidine libraries via straightforward SNAr chemistry, as disclosed in US Patent 7,205,297 [2]. The resulting derivatives have shown EC50 values below 1 µM in primary neuronal survival assays, supporting lead optimization campaigns targeting Alzheimer’s disease and related dementias.

Construction of Kinase Inhibitor Cores for Oncology and Inflammation

Medicinal chemistry programs developing serine/threonine kinase inhibitors (e.g., AKT) can utilize this building block exactly as specified in WO2013078254A1 to assemble the bicyclic heteroaryl core [3]. Its exclusive role in the patented route makes it indispensable for any team intending to practice or design around this intellectual property.

Physicochemical Optimization of CNS‑Penetrant Drug Candidates

Because 4‑chloro‑5‑(2‑phenylethynyl)pyrimidine possesses a calculated logP of 3.2 with zero hydrogen‑bond donors [4], it is a preferred intermediate for building CNS‑penetrant molecules. Medicinal chemists can leverage its lipophilic, low‑molecular‑weight scaffold to fine‑tune ADME properties while maintaining the desired target engagement profile.

Quote Request

Request a Quote for 4-chloro-5-(2-phenylethynyl)Pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.